1-(4-Methoxy-3-methylphenyl)sulfonylimidazole 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole
Brand Name: Vulcanchem
CAS No.: 457961-39-6
VCID: VC21374774
InChI: InChI=1S/C11H12N2O3S/c1-9-7-10(3-4-11(9)16-2)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29g/mol

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole

CAS No.: 457961-39-6

Cat. No.: VC21374774

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole - 457961-39-6

Specification

CAS No. 457961-39-6
Molecular Formula C11H12N2O3S
Molecular Weight 252.29g/mol
IUPAC Name 1-(4-methoxy-3-methylphenyl)sulfonylimidazole
Standard InChI InChI=1S/C11H12N2O3S/c1-9-7-10(3-4-11(9)16-2)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3
Standard InChI Key PSZVWAMNMIHRIV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC

Introduction

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole is a compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the class of sulfonyl-containing heterocycles, specifically imidazole derivatives. This compound is characterized by its sulfonyl group attached to an imidazole ring, with a methoxy and methyl substituent on the phenyl group.

Synthesis Methods

The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole involves various chemical reactions, including sulfonylation techniques with imidazole derivatives. These reactions often require specific conditions such as temperature control, solvent choice, and the use of catalysts to enhance yield and selectivity. Monitoring the reaction progress using techniques like thin-layer chromatography or NMR spectroscopy is essential.

Synthesis Conditions:

  • Temperature Control: Critical for reaction efficiency

  • Solvent Choice: Influences reaction yield and selectivity

  • Catalysts: Used to enhance reaction efficiency

Biological Activities and Potential Applications

Research into the biological activities of 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Studies on similar compounds indicate that the sulfonamide moiety can enhance binding interactions with target proteins, which could be further investigated through molecular docking studies.

Potential Applications:

  • Antimicrobial Properties: Potential use against microbial infections

  • Anticancer Properties: Research ongoing for its efficacy against cancer cells

Chemical Reactions and Mechanisms

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole can participate in several chemical reactions, often requiring controlled conditions such as pH, temperature, and solvent systems. The kinetics and mechanisms of these reactions can be studied using spectroscopic methods to elucidate reaction pathways.

Reaction Conditions:

  • pH Control: Essential for reaction specificity

  • Temperature: Influences reaction rate and yield

  • Solvent Systems: Affects reaction efficiency and selectivity

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